molecular formula C8H16Cl2N4S B6189861 1-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanamine dihydrochloride CAS No. 2648948-97-2

1-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanamine dihydrochloride

Cat. No.: B6189861
CAS No.: 2648948-97-2
M. Wt: 271.2
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Description

1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanamine dihydrochloride is a chemical compound that features a thiadiazole ring attached to a piperidine moiety, which is further linked to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanamine dihydrochloride typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with appropriate reagents such as phosphorus oxychloride.

    Attachment to Piperidine: The thiadiazole ring is then attached to a piperidine derivative through nucleophilic substitution reactions.

    Introduction of Methanamine Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions, potentially altering its electronic properties.

    Reduction: Reduction reactions can modify the piperidine ring or the methanamine group, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine or thiadiazole rings.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various amine derivatives.

Scientific Research Applications

1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.

    Industry: Utilized in the development of novel materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism of action of 1-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine and methanamine groups may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    1-(1,3,4-Thiadiazol-2-yl)piperidine: Lacks the methanamine group, which may affect its biological activity.

    1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanol: Contains a hydroxyl group instead of a methanamine group, potentially altering its reactivity and pharmacokinetics.

Uniqueness: 1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanamine dihydrochloride is unique due to the presence of both the thiadiazole and methanamine groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development.

Properties

CAS No.

2648948-97-2

Molecular Formula

C8H16Cl2N4S

Molecular Weight

271.2

Purity

95

Origin of Product

United States

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